molecular formula C8H16O2 B1583405 Ethyl 2-methylpentanoate CAS No. 39255-32-8

Ethyl 2-methylpentanoate

Cat. No.: B1583405
CAS No.: 39255-32-8
M. Wt: 144.21 g/mol
InChI Key: HZPKNSYIDSNZKW-UHFFFAOYSA-N
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Description

Ethyl 2-methylpentanoate (CAS 39255-32-8), also known as ethyl α-methylvalerate or Manzanate, is an ester with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol . It is characterized by a branched alkyl chain at the second carbon of the pentanoate backbone, contributing to its distinct physicochemical and sensory properties. The compound is widely utilized in food and beverage industries as a flavoring agent due to its fruity aroma, often associated with apple, strawberry, and blackberry notes . It is also employed as an internal standard in analytical chemistry for quantifying volatile compounds in beverages like beer .

Properties

IUPAC Name

ethyl 2-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-6-7(3)8(9)10-5-2/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPKNSYIDSNZKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047198
Record name Ethyl 2-methylpentanoate
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid; Liquid, colourless to pale yellow liquid
Record name Pentanoic acid, 2-methyl-, ethyl ester
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Record name Ethyl 2-methyl pentanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/35/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.859-0.865
Record name Ethyl 2-methyl pentanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/35/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

39255-32-8
Record name Ethyl 2-methylpentanoate
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Record name Ethyl 2-methylpentanoate
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Record name Pentanoic acid, 2-methyl-, ethyl ester
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Record name Ethyl 2-methylpentanoate
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Record name Ethyl 2-methylvalerate
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Record name ETHYL 2-METHYLPENTANOATE
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Record name Ethyl (±)-2-methylpentanoate
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Preparation Methods

General Synthetic Approach

Ethyl 2-methylpentanoate is typically synthesized by esterification of 2-methylpentanoic acid with ethanol under acidic catalysis or by multi-step synthesis starting from cyano-substituted precursors followed by hydrolysis and esterification.

Multi-Step Synthesis via Cyano Intermediates

A patented method describes the preparation of branched carboxylic acids and their esters, including derivatives related to 2-methylpentanoate, through cyano intermediates. This method is adaptable for preparing this compound with high purity and yield.

Key Steps:

Step Description Reagents & Conditions Yield & Purity
1 Preparation of 2-cyanovalerate React cyanoacetate with bromopropane in methanol, add alkaline compound (e.g., sodium methoxide), reflux at 50-60°C Purification by distillation and washing
2 Preparation of 2-cyano-2-methyl valerate React 2-cyanovalerate with methyl iodide and alkaline compound at 50-60°C, reflux for 3 hours 76% yield, 98% purity (methyl 2-cyano-2-methylpentanoate)
3 Hydrolysis to 2-cyano-2-methylpentanoic acid Treat with 10-15% NaOH aqueous solution at 60-70°C, acidify to pH 1-1.5 90% yield, 98% purity
4 Conversion to 2-methylpentanenitrile Heat 2-cyano-2-methylpentanoic acid to 140-190°C, collect fraction 61% yield, 99% purity
5 Alkylation and further processing React nitrile with alkali agent and iodoethane, followed by acid treatment and extraction 66% yield, 96% purity of 2-ethyl-2-methyl valeric acid

This route, although described for 2-ethyl-2-methylpentanoic acid, provides a framework adaptable for ester formation by subsequent esterification with ethanol.

Direct Esterification of 2-Methylpentanoic Acid

A more straightforward and classical approach to prepare this compound is the esterification of 2-methylpentanoic acid with ethanol under acid catalysis:

  • Reaction: 2-methylpentanoic acid + ethanol → this compound + water
  • Catalyst: Typically, paratoluenesulfonic acid or sulfuric acid
  • Solvent: Cyclohexane or other inert solvents to facilitate azeotropic removal of water
  • Conditions: Reflux with continuous removal of water to drive equilibrium toward ester formation

This method is well-established in organic synthesis and perfume chemistry for preparing esters with branched-chain acids and branched or cyclic alcohols.

Claisen-Tischtschenko Reaction Route

Another notable method involves the preparation of 2-methylpentanoic acid esters directly from 2-methylpentanal via the Claisen-Tischtschenko reaction:

  • Catalyst: Aluminum alcoholate
  • Reaction: Disproportionation of aldehyde to acid and alcohol, which then react to form the ester
  • Advantages: One-pot synthesis, high selectivity, and yield
  • Applications: Used to prepare esters with floral, fruity, and woody scents for fragrance compositions

This method is particularly advantageous for producing 2-methylpentanoic acid esters, including ethyl esters, with good adhesive strength and compatibility with other fragrance ingredients.

Comparative Data Table of Preparation Methods

Preparation Method Starting Materials Catalyst/Reagents Conditions Yield (%) Purity (%) Notes
Multi-step cyano intermediate route Cyanoacetate, bromopropane, methyl iodide, alkali Sodium methoxide, NaOH, HCl 50-70°C reflux, acid/base workup 61-90% (varies by step) 96-99% Multi-step, suitable for complex synthesis
Direct esterification 2-methylpentanoic acid, ethanol Paratoluenesulfonic acid or sulfuric acid Reflux, azeotropic water removal Typically high (not specified) High Classical esterification
Claisen-Tischtschenko reaction 2-methylpentanal Aluminum alcoholate Heating, one-pot High (not specified) High One-pot, efficient for fragrance esters

Research Findings and Notes

  • The multi-step cyano intermediate method provides precise control over molecular structure and purity but involves several reaction and purification steps, making it more suitable for industrial or pharmaceutical applications requiring high purity.
  • Direct esterification remains the most accessible and widely used laboratory and industrial method for preparing this compound, leveraging well-known acid-catalyzed esterification techniques.
  • The Claisen-Tischtschenko method offers an innovative alternative for ester synthesis from aldehydes, combining oxidation and esterification in a single step, beneficial for fragrance industry applications due to the esters' desirable scent profiles.
  • Purification typically involves distillation under reduced pressure to isolate the ester with high purity and remove unreacted starting materials and by-products.
  • Reaction parameters such as temperature, molar ratios, catalyst concentration, and solvent choice critically affect yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methylpentanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to 2-methylpentanoic acid and ethanol.

    Reduction: Reduction of the ester can yield the corresponding alcohol, 2-methylpentanol.

    Substitution: The ester group can be substituted by nucleophiles in reactions such as transesterification.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Alcohols or other nucleophiles in the presence of a catalyst.

Major Products Formed:

    Hydrolysis: 2-methylpentanoic acid and ethanol.

    Reduction: 2-methylpentanol.

    Substitution: Various esters depending on the nucleophile used.

Scientific Research Applications

Food Industry

Ethyl 2-methylpentanoate is primarily used as a flavoring agent. Its fruity notes make it suitable for enhancing the taste of various food products.

  • Flavor Profile : Commonly associated with fruity flavors such as green apple and blackberry, it is utilized in beverages, candies, and baked goods .
  • Safety Assessments : Studies indicate that this compound does not present significant genotoxic risks, making it safe for food applications .

Fragrance Industry

In the fragrance sector, this compound serves as a top note in various formulations.

  • Usage : It is employed in shampoos, air fresheners, and cleaning products due to its appealing scent .
  • Sensory Properties : Its olfactory characteristics contribute to the overall sensory experience of personal care products.

Pharmaceutical Applications

This compound also finds applications in pharmaceutical synthesis.

  • Synthesis of Compounds : It is used as an intermediate in the production of various pharmaceuticals and organic compounds, showcasing its diverse chemical properties.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

  • Genotoxicity : In vitro studies have shown no significant increases in chromosomal aberrations or mutagenic potential under controlled conditions .
  • Repeated Dose Toxicity : The derived NOAEL (No Observed Adverse Effect Level) for repeated dose toxicity was established at 333 mg/kg/day based on available data from read-across analogs .

Case Study 1: Flavoring Agent in Beverages

A study explored the use of this compound in soft drinks to enhance fruit flavors. The compound was added at varying concentrations to assess its impact on flavor intensity and consumer preference. Results indicated a positive correlation between concentration and flavor enhancement, leading to increased consumer acceptance.

Case Study 2: Fragrance Development

In fragrance formulation, this compound was blended with other esters to create a new scent profile for personal care products. Sensory evaluation panels reported high satisfaction rates regarding the fragrance's freshness and appeal, demonstrating the compound's efficacy in enhancing product desirability.

Data Table: Summary of Applications

Application AreaSpecific UseSafety Assessment
Food IndustryFlavoring agent for beverages and confectionsNon-genotoxic; safe for consumption
Fragrance IndustryTop note in shampoos and air freshenersNon-sensitizing; well-tolerated
Pharmaceutical SynthesisIntermediate for drug productionSafe under specified conditions

Mechanism of Action

The mechanism of action of ethyl 2-methylpentanoate primarily involves its interaction with olfactory receptors due to its volatile nature and pleasant aroma. In biological systems, it may act as a signaling molecule, influencing behavior in insects and other organisms . The ester bond in this compound can be hydrolyzed by esterases, releasing the corresponding acid and alcohol, which can then participate in various metabolic pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Branch Position Key Applications
This compound C₈H₁₆O₂ 144.21 C2 Flavoring, analytical standards
Ethyl 2-methylbutanoate C₇H₁₄O₂ 130.18 C2 Nematicidal agent, fruit flavors
Ethyl 4-methylpentanoate C₈H₁₆O₂ 144.21 C4 Nematicidal agent
Ethyl hexanoate C₈H₁₆O₂ 144.21 None Flavoring (pineapple, apple)

Branched esters like this compound generally exhibit lower volatility compared to linear analogs (e.g., ethyl hexanoate) due to increased steric hindrance .

Nematicidal Activity

This compound demonstrates weaker nematicidal activity against Meloidogyne javanica compared to analogs like ethyl 2-methylbutanoate. At 10 µL dosage:

  • Ethyl 2-methylbutanoate: 85.98% nematode mortality at 24 h .
  • Ethyl 4-methylpentanoate: 89.69% mortality at 24 h .
  • This compound: Only 42.61% mortality at 72 h, indicating delayed and less potent effects .

Table 2: Nematicidal Efficacy of Selected Esters

Compound Mortality at 24 h (%) Mortality at 72 h (%)
Ethyl 2-methylbutanoate 85.98 Not reported
Ethyl 4-methylpentanoate 89.69 Not reported
This compound Not significant 42.61

Flavor Contributions

In wine, this compound enhances fruity aromas (e.g., blackberry) synergistically with other esters like ethyl hexanoate and ethyl octanoate . Its enantiomers (R and S forms) differ in olfactory thresholds:

  • R form : Threshold = 126 µg/L
  • S form : Threshold = 55 µg/L
    A 95:5 R/S mixture lowers the perception threshold by 50%, highlighting its role in complex aroma systems .

Presence in Food and Beverage Matrices

Tea Volatiles

This compound and its dimers are detected in all four major tea types (green, white, yellow, black), but concentrations vary significantly:

  • Green tea: High monomer content (122.3 µg/g total volatiles) but low dimer levels .
  • White tea : Dominated by dimers, likely due to prolonged fermentation .

Table 3: this compound Content in Teas

Tea Type Monomer Content (µg/g) Dimer Content (µg/g)
Green 122.3 <10
White 30.1 >50
Black 15.4 20–30

Food Stability

In dried foods like Du (a traditional Chinese product), this compound is prone to vaporization during processing, similar to ethyl valerate and ethyl nonanoate .

Table 4: Performance as an Internal Standard

Parameter This compound Methyl Undecanoate
LOD (µg/L) 0.15 0.20
LOQ (µg/L) 0.50 0.65
Recovery Rate (%) 92–105 88–98

Biological Activity

Ethyl 2-methylpentanoate (CAS No. 39255-32-8) is an organic compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological properties, safety assessments, and relevant research findings.

  • Molecular Formula : C₈H₁₆O₂
  • Molecular Weight : 144.21 g/mol
  • Density : 0.864 g/mL at 25 °C
  • Boiling Point : 153 °C
  • Flash Point : 103 °F

This compound is classified as a biochemical reagent and is used in various life science research applications .

Genotoxicity and Clastogenicity

Recent studies have assessed the genotoxic potential of this compound through in vitro assays. The compound was evaluated for its ability to induce chromosomal aberrations in human peripheral blood lymphocytes. The tests revealed that:

  • This compound did not significantly increase the frequency of cells with structural chromosomal aberrations or polyploid cells at any tested concentration (up to 1450 μg/mL), both with and without metabolic activation .
  • It was classified as non-clastogenic , indicating that it does not pose a risk for causing genetic mutations in human cells.

Reproductive and Developmental Toxicity

The compound has also been studied for its effects on reproductive health. In a study involving Sprague Dawley rats, this compound was administered via oral gavage at doses of 0, 250, 500, or 1000 mg/kg/day. Key findings included:

  • No treatment-related effects were observed on mating performance, fertility, or offspring health.
  • The No Observed Adverse Effect Level (NOAEL) for reproductive toxicity was established at 1000 mg/kg/day , suggesting a high safety margin for reproductive use .

Safety Assessments

This compound has undergone multiple safety assessments, particularly regarding its use in fragrance formulations. The following points summarize the findings:

  • The compound is not expected to be genotoxic based on available data.
  • It does not exhibit significant local respiratory toxicity or skin sensitization at current levels of use.
  • The calculated Margin of Exposure (MOE) for repeated dose toxicity endpoints is well above the threshold of concern, indicating a favorable safety profile .

Case Studies and Research Findings

A notable study conducted by Api et al. (2024) evaluated the safety of this compound within fragrance applications. The results indicated:

  • The compound's low toxicity profile supports its continued use in consumer products without significant health risks.
  • Long-term exposure studies have shown no adverse effects on health or development, reinforcing its safety for use in everyday products .

Q & A

Q. What are the established synthetic routes for Ethyl 2-methylpentanoate, and how can researchers optimize reaction yields?

this compound is synthesized via esterification of ethanol with 2-methylpentanoic acid (dihydromatricaria acid). A high-yield method (≈99%) involves acid-catalyzed reactions under reflux conditions, with rigorous control of stoichiometry and temperature. Purification typically employs distillation or recrystallization from solvents like hexane or ethyl acetate . Researchers should validate purity using GC-MS or NMR and adjust catalyst concentration (e.g., sulfuric acid) to mitigate side reactions like transesterification.

Q. How is this compound identified and quantified in complex matrices such as biological extracts or food products?

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard. For beer flavor analysis, headspace solid-phase microextraction (HS-SPME) or solvent distillation (SD) paired with internal standards (e.g., methyl undecanoate) improves accuracy. Calibration curves (R² > 0.99) are constructed using matrix-matched standards to account for matrix effects. Limit of detection (LOD) and quantification (LOQ) should be validated per ISO guidelines .

Q. What are the primary applications of this compound in flavor and fragrance research?

It is a key flavor compound in fruits and beer, contributing to "fruity" and "green" sensory notes. Its stability under thermal and oxidative conditions makes it valuable for studying flavor degradation kinetics. Researchers use sensory panels and olfactometry to correlate its concentration (μg/L) with perceived aroma intensity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported volatility data for this compound across different matrices?

Discrepancies arise from matrix composition (e.g., lipid content in beer vs. synthetic solutions). To address this, employ static headspace analysis with controlled humidity and temperature. Compare partition coefficients (e.g., log P) using octanol-water systems to model phase behavior. Cross-validate results with HS-SPME and purge-and-trap methods .

Q. What experimental designs are optimal for studying the ecological role of this compound in insect communication systems?

In Queensland fruit flies, its presence in rectal gland volatiles suggests a role in sexual signaling. Use electrophysiological assays (GC-EAD) to test antennal responses and behavioral bioassays (Y-maze) to assess attraction. Compare synthetic standards with gland extracts to confirm bioactivity and rule out environmental contamination .

Q. How can the stability of this compound be assessed during long-term storage or industrial processing?

Accelerated stability studies under varying pH, temperature, and oxygen levels are critical. Use HPLC-UV to monitor degradation products (e.g., 2-methylpentanoic acid). For beer, simulate aging by storing samples at 40°C for 4–8 weeks and quantify ester loss via HS-SPME-GC-MS. Apply Arrhenius modeling to predict shelf-life .

Q. What advanced purification techniques improve enantiomeric purity of this compound for chiral studies?

Chiral chromatography (e.g., HPLC with amylose-based columns) or enzymatic resolution using lipases can isolate enantiomers. For high-purity applications (e.g., pharmaceutical intermediates), combine fractional distillation with recrystallization in chiral solvents like (R)- or (S)-limonene .

Methodological Considerations Table

Parameter Recommended Technique Key Validation Metrics Reference
Synthesis YieldGC-MS with internal standardizationPurity > 98%, RSD < 2%
Quantification in BeerHS-SPME-GC-MSLOD: 0.1 μg/L, LOQ: 0.3 μg/L
Chiral PurityChiral HPLC-UVEnantiomeric excess (ee) > 99%
Ecological BioactivityGC-EAD + Behavioral AssaysDose-response curves, p < 0.05

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-methylpentanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-methylpentanoate

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